molecular formula C25H30Cl2N2O B2485592 NSC305787

NSC305787

Cat. No.: B2485592
M. Wt: 445.4 g/mol
InChI Key: YNGQUUFYBFKLNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of NSC305787 as a Chemical Compound for Research

This compound is a synthetically derived small molecule compound identified for its role as a pharmacological inhibitor of the protein Ezrin. ontosight.aibiosynth.com It is a quinoline-based compound that has garnered attention in academic and preclinical research for its potential antineoplastic, or anti-cancer, activities. researchgate.netnih.gov The National Cancer Institute (NCI) has investigated this compound as part of its broader efforts to discover and characterize new anticancer agents. ontosight.ai

The primary mechanism of action for this compound is its direct binding to Ezrin, which interferes with its function. nih.govmedchemexpress.commedkoo.com Specifically, research has shown that this compound inhibits the phosphorylation of Ezrin at the threonine-567 (T567) residue, a critical step for Ezrin's activation. medchemexpress.comresearchgate.net While it also demonstrates some binding to Protein Kinase CΙ (PKCΙ), its inhibitory effect on Ezrin phosphorylation is primarily achieved through its direct interaction with Ezrin itself, not by significantly blocking PKCΙ kinase activity. medchemexpress.comtargetmol.com

This compound has been shown to inhibit not only Ezrin but also other members of the ERM protein family, Moesin (B1176500) and Radixin, albeit to a lesser extent. medchemexpress.com Its binding affinity and inhibitory concentrations have been quantified in various studies, highlighting its specificity and potency as a research tool. medchemexpress.comtargetmol.com

Table 1: Binding Affinity and Inhibitory Concentrations of this compound

Target Measurement Value
Ezrin Binding Dissociation Constant (Kd) 5.85 μM medchemexpress.comtargetmol.com
PKCΙ-induced Ezrin phosphorylation IC50 8.3 μM medchemexpress.comtargetmol.com
PKCΙ-induced Moesin phosphorylation IC50 9.4 μM medchemexpress.com
PKCΙ-induced Radixin phosphorylation IC50 55 μM medchemexpress.com

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. Kd (Dissociation constant) is a measure of the affinity between a ligand and a protein; a smaller Kd indicates a stronger binding affinity.

Research using this compound in various cancer models has demonstrated its ability to reduce cell viability, inhibit clonal growth, and decrease cell migration. researchgate.netresearchgate.net For instance, it has shown inhibitory activity against the invasion of osteosarcoma cells and has been found to reduce cell motility in zebrafish models. medchemexpress.comnih.gov Further studies have indicated that by inhibiting Ezrin, this compound can induce markers of cell death and DNA damage, promote the expression of genes related to apoptosis, and suppress genes involved in cell survival and proliferation. researchgate.netelsevier.es

Historical Context of Ezrin as a Biological Target

Ezrin is a protein belonging to the ERM (Ezrin-Radixin-Moesin) family. nih.govnih.gov These proteins are highly conserved and function as crucial linkers that connect the actin cytoskeleton—the cell's internal structural framework—to the plasma membrane. nih.govgoogle.comresearchgate.net This linkage is fundamental for a wide range of normal cellular processes, including the maintenance of cell shape, adhesion, motility, and the organization of cell surface structures. nih.govgoogle.com

The function of Ezrin is tightly regulated. It can exist in a "dormant" or closed conformation, where its binding sites are masked. researchgate.net Activation requires a conformational change, which is triggered by two key events: the binding of its N-terminal domain to a lipid in the cell membrane called phosphatidylinositol 4,5-bisphosphate (PIP2) and the phosphorylation of a specific threonine residue (T567) in its C-terminal domain. google.com Once activated, Ezrin can interact with various membrane proteins and the actin cytoskeleton, serving as a scaffolding platform that integrates signaling pathways. researchgate.netelifesciences.org

Initially recognized for its role as a cytoskeletal organizer in epithelial cells, Ezrin's significance as a biological target in disease, particularly cancer, emerged from studies linking it to tumor progression and metastasis. ashpublications.org A growing body of evidence from the late 1990s and early 2000s revealed that increased expression of Ezrin was associated with high metastatic potential and poor clinical outcomes in a wide array of human and rodent cancers. nih.govashpublications.org These include osteosarcoma, rhabdomyosarcoma, melanoma, and carcinomas of the breast, pancreas, and colon. nih.govaacrjournals.org This established Ezrin as a key driver of metastasis, making it an attractive target for therapeutic intervention. nih.govsemanticscholar.org

Rationale for Investigating Ezrin Inhibitors in Disease Models

The primary rationale for investigating Ezrin inhibitors like this compound stems from the protein's well-documented role in cancer progression and metastasis. aacrjournals.orgsemanticscholar.org Metastasis, the spread of cancer cells from a primary tumor to distant organs, is the main cause of death for cancer patients. nih.govnih.gov Ezrin is highly expressed in many aggressive and metastatic cancers, and its expression level often correlates with an unfavorable prognosis. researchgate.netnih.govresearchgate.net

Ezrin promotes cancer cell malignancy through several mechanisms:

Enhancing Motility and Invasion: By linking the cytoskeleton to the cell membrane, active Ezrin is essential for the cellular changes required for migration and invasion, including the formation of structures like invadopodia that help cells penetrate tissues. semanticscholar.org

Promoting Cell Survival: Ezrin is implicated in signaling pathways, such as the PI3K/AKT pathway, that promote the survival of cancer cells, particularly after they have detached from the primary tumor and are traveling through the bloodstream or lymphatic system. semanticscholar.org

Regulating Signaling Pathways: Ezrin acts as a scaffold for key signaling molecules, influencing pathways that control cell proliferation, survival, and morphogenesis. researchgate.netresearchgate.net

Given these multifaceted roles, inhibiting Ezrin presents a compelling strategy to disrupt the metastatic process. semanticscholar.org The investigation of Ezrin inhibitors in disease models is aimed at validating this approach. Studies with this compound have provided proof-of-concept evidence. For example, in models of osteosarcoma, a highly metastatic bone cancer, this compound has been shown to suppress metastatic growth in the lungs of mice. medchemexpress.comnih.gov In pancreatic, cervical, and gastric cancer cell models, the compound has been observed to reduce cell viability, clonal growth, and migration. researchgate.netresearchgate.net Research in chronic lymphocytic leukemia models also indicates that this compound can reduce viability and induce apoptosis. researchgate.net Therefore, the investigation of Ezrin inhibitors is driven by the strong biological link between Ezrin and cancer metastasis and the potential to develop novel anti-metastatic therapies. researchgate.netsemanticscholar.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-(1-adamantyl)-6,8-dichloroquinolin-4-yl]-piperidin-2-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30Cl2N2O/c26-17-8-18-19(24(30)21-3-1-2-4-28-21)10-22(29-23(18)20(27)9-17)25-11-14-5-15(12-25)7-16(6-14)13-25/h8-10,14-16,21,24,28,30H,1-7,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNGQUUFYBFKLNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C(C2=CC(=NC3=C2C=C(C=C3Cl)Cl)C45CC6CC(C4)CC(C6)C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Ezrin Ezr Protein: Function and Pathological Relevance

Ezrin's Role in Membrane-Cytoskeleton Linkage and Cellular Dynamics

Ezrin's primary function involves bridging transmembrane proteins and phospholipids (B1166683) in the plasma membrane with the underlying actin cytoskeleton. mdpi.comnih.gov This linkage is mediated through its N-terminal FERM (Four-point-one, Ezrin, Radixin, Moesin) domain, which interacts with membrane components, and its C-terminal actin-binding domain. nih.govfrontiersin.orgpnas.org This molecular tethering is essential for various cellular processes, including the formation of cell surface protrusions such as microvilli, filopodia, and lamellipodia, which are crucial for cell motility and adhesion. nih.govjst.go.jp The protein exists in an inactive, "closed" conformation and transitions to an active, "open" state upon phosphorylation, allowing it to interact with its binding partners. frontiersin.org

Ezrin's Involvement in Signal Transduction Pathways

Beyond its structural role, Ezrin acts as a scaffolding protein, recruiting and organizing various signaling molecules at the cell surface. mdpi.comnih.gov It participates in several key signal transduction pathways that regulate cell survival, proliferation, and migration. mdpi.comscirp.org For instance, Ezrin is involved in signaling mediated by growth factors such as epidermal growth factor (EGF) and hepatocyte growth factor (HGF). mdpi.comresearchgate.net It interacts with components of pathways like Rho GTPases and PI3K/AKT/mTOR, influencing downstream cellular responses. mdpi.comjst.go.jpresearchgate.netencyclopedia.pub Ezrin's interaction with the regulatory subunit of PI3-kinase, p85, and subsequent activation of the PI3K/AKT pathway has been shown to convey antiapoptotic signals. pnas.orgresearchgate.netashpublications.org It also functions as a protein kinase A (PKA)-anchoring protein (AKAP), bringing PKA into proximity with its substrates. mdpi.comjst.go.jp

Pathological Significance of Ezrin Upregulation

Elevated expression and aberrant activation of Ezrin are frequently observed in various cancers and are strongly associated with tumor progression, increased invasiveness, and metastasis. mdpi.commdpi.comnih.govencyclopedia.pubnih.govresearchgate.net This makes Ezrin a significant target in cancer research and potentially for therapeutic intervention. mdpi.comnih.gov

Ezrin's oncogenic role extends to hematological malignancies. Studies have indicated that Ezrin is highly expressed in certain blood cancers, such as diffuse large B-cell lymphoma, where its knockdown has been shown to attenuate chemotherapy resistance. nih.gov Deregulation of Ezrin has also been linked to the progression of mouse preleukemic erythroblasts towards malignancy. encyclopedia.pubashpublications.org Increased levels of Ezrin have been observed in leukemic cells, with phosphorylation playing a key role in promoting apoptosis resistance and proliferation. ashpublications.org

Ezrin is widely expressed at high levels in numerous solid tumors compared to normal tissues. mdpi.comscirp.orgencyclopedia.pubnih.govelsevier.esnih.gov Its overexpression has been documented in a broad spectrum of solid cancers, including but not limited to:

Osteosarcoma: Ezrin is a key driver of tumor progression and metastatic spread in osteosarcoma, and high Ezrin-expressing cells show increased invasion. medchemexpress.comresearchgate.net

Gastric Cancer: High Ezrin expression is observed in gastric cancer and is associated with factors like tumor size, location, differentiation stage, depth of invasion, vessel invasion, lymph node and distant metastasis. mdpi.comnih.govelsevier.esnih.gov It is also detected at markedly higher levels in gastric carcinoma with lymphoid stroma, particularly in EBV-positive cases. nih.gov

Cervical Cancer: Ezrin is highly expressed in cervical cancer cell lines and tissues, correlating with disease severity in HPV-associated squamous intraepithelial lesions. mdpi.comencyclopedia.pubelsevier.es

Colorectal Cancer: Higher cytoplasmic Ezrin expression correlates with increased tumor aggressiveness and poor prognosis, being associated with tumor differentiation, lymph node metastasis, and Dukes' stage. mdpi.comnih.gov

Head and Neck Squamous Cell Carcinoma: High cytoplasmic Ezrin expression is observed and independently associated with a worse prognosis, with such tumors displaying a more invasive phenotype. mdpi.com

Non-Small Cell Lung Carcinoma: Ezrin expression is associated with late-stage tumors, pleural invasion, poor survival outcomes, and lymphatic metastasis. mdpi.comencyclopedia.pub Phosphorylation of Ezrin at specific residues is also upregulated and correlated with poor differentiation and late clinical stage. mdpi.com

Ovarian Carcinoma: Ezrin expression is associated with invasive behavior and presents a high predictive value for tumor-related death, including late stage. mdpi.comencyclopedia.pub

Pancreatic Cancer: Ezrin is highly expressed in pancreatic cancer tissues and is an independent predictor of worse survival outcomes. nih.govnih.gov

Breast Cancer: Elevated Ezrin expression increases the risk of relapse and promotes progression and metastasis through pathways like Akt signaling. nih.govspandidos-publications.com Co-expression of Ezrin and CD44 is associated with poorer prognosis. spandidos-publications.com

Melanoma: Ezrin expression correlates with tumor progression and suggests worsening clinical disease behaviors in primary and metastatic melanomas. nih.gov

Prostate Cancer: Ezrin expression is moderate or strong in prostate cancer samples and is found to be an essential intracellular mediator of cell invasion. mdpi.comencyclopedia.pub

The consistent finding of Ezrin overexpression across diverse solid tumors underscores its significant role in cancer pathogenesis.

In specific cancers, such as gastric and colorectal cancers, high Ezrin expression is significantly associated with tumor grade, TNM stage, lymph node metastasis, and poor prognosis. nih.gov In cervical cancer, there is a tendency for increased Ezrin expression to negatively impact disease-free and disease-specific survival. elsevier.es High Ezrin expression is also an independent predictor of worse survival outcomes in pancreatic cancer. nih.gov The co-expression of Ezrin and CD44 has been identified as an independent prognostic factor for poorer outcomes in breast cancer. spandidos-publications.com

The consistent association between high Ezrin expression and poor prognosis across various cancer types highlights its potential as a valuable biomarker for predicting disease aggressiveness and patient outcomes.

NSC305787: An Ezrin Inhibitor

This compound has been identified and characterized as a small molecule inhibitor of Ezrin. medchemexpress.comtargetmol.comprobechem.com Research indicates that this compound directly binds to Ezrin and inhibits its functions. medchemexpress.comresearchgate.net

Detailed research findings on this compound's interaction with Ezrin include:

Binding Affinity: this compound binds to Ezrin with a dissociation constant (Kd) of 5.85 μM. medchemexpress.comtargetmol.comprobechem.com

Inhibition of Phosphorylation: this compound inhibits the phosphorylation of Ezrin induced by PKCι with an IC50 of 8.3 μM. medchemexpress.comtargetmol.com It also inhibits the phosphorylation of other ERM family members, moesin (B1176500) and radixin, albeit with higher IC50 values (9.4 μM and 55 μM, respectively, for PKCι phosphorylation). medchemexpress.com While this compound can bind to PKCι, its inhibition of Ezrin T567 phosphorylation primarily occurs through direct binding to Ezrin rather than inhibiting PKCι kinase activity. medchemexpress.com

Inhibition of Ezrin-Mediated Functions: this compound has been shown to inhibit Ezrin-mediated processes crucial for cancer progression. It inhibits Ezrin-actin interaction and the motility of osteosarcoma cells in culture. probechem.comresearchgate.net

Antitumor Activity: this compound exhibits antitumor activity in preclinical models. medchemexpress.com It shows inhibitory activity against Ezrin-mediated invasion of osteosarcoma cells in vitro medchemexpress.com and reduces cell motility phenotypes in zebrafish. medchemexpress.com Furthermore, this compound has been shown to inhibit lung metastasis in mouse models of osteosarcoma. medchemexpress.comprobechem.com In cellular models of cervical and gastric cancer, this compound reduces cell viability and clonal growth, inducing markers of cell death and DNA damage. elsevier.eselsevier.es It also exhibits antineoplastic activity in pancreatic cancer cell lines, reducing cell viability, clonal growth, and migration. nih.gov

These findings highlight this compound as a promising compound for further investigation into targeting Ezrin in cancer therapy.

Here is a summary of this compound's inhibitory activity on Ezrin phosphorylation:

Target ProteinKinaseIC50 (μM)
EzrinPKCι8.3
MoesinPKCι9.4
RadixinPKCι55

Data derived from search results medchemexpress.comtargetmol.com.

Molecular Mechanisms of Nsc305787 Action

Direct Binding Affinity and Specificity to Ezrin

NSC305787 is a small molecule inhibitor that directly binds to the protein ezrin. nih.govnih.gov Detailed surface plasmon resonance (SPR) analyses have determined the binding affinity of this compound to ezrin. The average dissociation constant (KD) for this interaction is approximately 5.85 μM. nih.govgoogle.com This indicates a relatively strong and specific interaction between the compound and the protein.

To ensure the specificity of this binding, control experiments were conducted using actin as a negative control. The binding affinity of this compound to actin was found to be significantly weaker, with a KD value of 91.4 μM. nih.gov This demonstrates that this compound preferentially binds to ezrin over other cellular components like actin. The binding of this compound to ezrin is not dependent on the phosphorylation state of ezrin, as it binds to both wild-type (WT) and the phosphomimetic T567D mutant of ezrin. nih.gov

Table 1: Binding Affinities of this compound

Protein Dissociation Constant (KD)
Ezrin 5.85 μM nih.govgoogle.com
Actin 91.4 μM nih.gov
Protein Kinase C Iota (PKCΙ) 172.4 μM nih.govmedchemexpress.com

Modulation of Ezrin Phosphorylation Pathways

Inhibition of Ezrin Threonine 567 (T567) Phosphorylation

A critical aspect of ezrin's function is its phosphorylation at the threonine 567 (T567) residue, a key step for its activation. frontiersin.org this compound has been shown to inhibit this crucial phosphorylation event. nih.govgoogle.com In osteosarcoma cells, treatment with 10 μM of this compound resulted in a noticeable inhibition of T567 phosphorylation of endogenous ezrin without altering the total cellular levels of the ezrin protein. nih.govgoogle.com

The inhibitory effect of this compound on ezrin phosphorylation has been quantified in various contexts. In vitro kinase assays demonstrated that this compound inhibits the phosphorylation of recombinant ezrin by Protein Kinase C Iota (PKCΙ) with an IC50 value of 8.3 μM. medchemexpress.com In normal human bronchial epithelial (NHBE) cells, this compound was found to inhibit ezrin phosphorylation with an IC50 of 50 μM. nih.gov This inhibition of phosphorylation is a primary mechanism through which this compound modulates ezrin's activity. frontiersin.org

Interplay with Protein Kinase C Iota (PKCΙ)

Protein Kinase C Iota (PKCΙ) is one of the kinases responsible for phosphorylating ezrin at the T567 position. nih.gov While this compound inhibits ezrin phosphorylation, its primary mechanism of action is not through the direct inhibition of PKCΙ kinase activity. nih.govmedchemexpress.com

Direct binding experiments have revealed that this compound has a significantly weaker binding affinity for PKCΙ compared to ezrin, with a KD value of 172.4 μM. nih.govmedchemexpress.com This suggests that the inhibition of ezrin phosphorylation by this compound is a consequence of its direct binding to ezrin, which may induce conformational changes that make the T567 residue less accessible to PKCΙ. nih.gov Further supporting this, this compound also inhibits the PKCΙ-mediated phosphorylation of other ERM family members, moesin (B1176500) and radixin, with IC50 values of 9.4 μM and 55 μM, respectively. nih.govmedchemexpress.com

Disruption of Ezrin-Mediated Protein-Protein Interactions

Ezrin functions as a scaffold protein, and its ability to interact with other proteins is fundamental to its biological role. This compound has been demonstrated to disrupt these critical protein-protein interactions.

Inhibition of Ezrin-Actin Association

The phosphorylation of ezrin at T567 unmasks its C-terminal domain, allowing it to bind to F-actin and link the cytoskeleton to the plasma membrane. nih.gov By inhibiting T567 phosphorylation, this compound consequently disrupts the association between ezrin and actin. nih.govgoogle.com In highly metastatic osteosarcoma cells, treatment with 10 μM this compound was shown to inhibit the binding of endogenous ezrin to actin. nih.govgoogle.com This disruption of the ezrin-actin linkage is a key outcome of this compound's mechanism of action. aacrjournals.org

Interference with Novel Ezrin Binding Partners

Recent proteomic studies have identified novel binding partners of ezrin, and this compound has been shown to interfere with these interactions. nih.govresearchgate.net An affinity pull-down approach coupled with mass spectrometry was used to identify ezrin-interacting proteins whose binding is competed away by this compound. nih.govresearchgate.net

This screening identified several novel binding partners. nih.govresearchgate.net Co-immunoprecipitation experiments confirmed that ezrin binds to DDX3 RNA helicase, Caprin-1, AEG-1/MTDH/LYRIC, Rho Guanine (B1146940) Nucleotide Exchange Factor 2 (GEF-H1), and Catenin Delta-1 (p120-catenin). researchgate.net

This compound was found to effectively reduce the binding of ezrin to DDX3 RNA helicase, AEG-1/MTDH/LYRIC, and GEF-H1. researchgate.net The direct interaction between ezrin and DDX3 RNA helicase was further validated by surface plasmon resonance, and this compound was shown to block this interaction. nih.govresearchgate.net The ability of this compound to disrupt these interactions suggests a broader role for this compound in modulating ezrin's function beyond its effects on cytoskeletal linkage. researchgate.net

Impact on Associated Cellular Signaling Cascades

This compound's primary mechanism involves the direct binding to and inhibition of ezrin, which in turn disrupts the function of several critical signaling pathways. Research across various cancer models has elucidated how this compound attenuates pro-tumorigenic signaling networks.

The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. Ezrin is a key contributor to this pathway's signaling. researchgate.net Functional genomics and molecular studies have consistently demonstrated that ezrin expression is positively associated with the PI3K/AKT/mTOR signaling pathway in various malignancies, including pancreatic cancer and chronic lymphocytic leukemia (CLL). researchgate.netnih.govmdpi.comresearchgate.netencyclopedia.pub

The pharmacological inhibition of ezrin by this compound has been shown to effectively attenuate this pathway. In CLL cells, treatment with this compound led to a reduction in the activation of key downstream effectors such as the ribosomal protein S6 (S6RP), a substrate of the mTOR complex. researchgate.netresearchgate.net In cancer cells, ezrin-mediated activation of AKT helps modulate the BCL2 family of proteins, thereby promoting cell survival; this compound disrupts this pro-survival signaling. researchgate.net

Table 1: Effect of this compound on the PI3K/AKT/mTOR Pathway in Different Cancers

Cancer TypeKey FindingReference
Pancreatic CancerEzrin expression is linked to PI3K/AKT/mTOR signaling signatures. mdpi.comresearchgate.net researchgate.net, mdpi.com
Chronic Lymphocytic Leukemia (CLL)High ezrin expression is associated with the PI3K/AKT/mTOR pathway; this compound attenuates S6RP activation. researchgate.net researchgate.net
General Cancer CellsEzrin-mediated AKT activation modulates the BCL2 protein family to promote survival. researchgate.net researchgate.net

Functional genomic analyses have revealed a connection between ezrin and both the NOTCH and estrogen signaling pathways. researchgate.netnih.gov In pancreatic cancer, gene signatures associated with high ezrin expression include those for NOTCH signaling as well as for both early and late estrogen responses. mdpi.comencyclopedia.pubresearchgate.net This suggests that ezrin, and by extension its inhibitor this compound, plays a role in mediating the cellular responses to these signaling cues.

Furthermore, in ovarian cancer cells, the hormone estradiol (B170435) has been shown to increase the expression of ezrin, which correlates with a more invasive cellular behavior. mdpi.comencyclopedia.pub This link highlights a potential mechanism whereby this compound could interfere with hormone-driven cancer progression.

Table 2: Association of Ezrin (this compound Target) with NOTCH and Estrogen Signaling

Cancer TypeAssociated PathwayObservationReference
Pancreatic CancerNOTCH SignalingHigh ezrin expression correlates with NOTCH pathway gene signatures. nih.govmdpi.com nih.gov, mdpi.com
Pancreatic CancerEstrogen ResponseHigh ezrin expression correlates with both early and late estrogen response gene signatures. nih.govmdpi.com nih.gov, mdpi.com
Ovarian CancerEstrogen SignalingEstradiol increases ezrin expression, which is associated with invasive behavior. mdpi.comencyclopedia.pub mdpi.com, encyclopedia.pub

The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are critical in regulating immune responses, inflammation, and cell survival. frontiersin.orgnih.gov In chronic lymphocytic leukemia (CLL), high levels of ezrin are associated with the activation of both the NF-κB and MAPK signaling pathways. researchgate.netx-mol.net

Studies using this compound in CLL cell models have demonstrated that pharmacological inhibition of ezrin leads to the attenuation of both NF-κB and MAPK activation. researchgate.netresearchgate.net Specifically, this compound treatment reduced the activation of ERK, a key kinase in the MAPK cascade, and suppressed NF-κB activity. researchgate.netresearchgate.net This indicates that this compound can disrupt these pro-survival and pro-inflammatory pathways in cancer cells.

Table 3: Attenuation of NF-κB and MAPK Pathways by this compound

Cell ModelPathway AffectedSpecific EffectReference
Chronic Lymphocytic Leukemia (CLL)MAPKAttenuated activation of ERK. researchgate.net researchgate.net
Chronic Lymphocytic Leukemia (CLL)NF-κBAttenuated NF-κB activation. researchgate.netresearchgate.net researchgate.net, researchgate.net

The Rho family of small GTPases, including RhoA and RhoC, and their downstream effectors like Rho-associated coiled-coil containing protein kinase 1 (ROCK1), are master regulators of the actin cytoskeleton, cell adhesion, and motility. nih.govmedchemexpress.com Ezrin is known to mediate the activation of Rho GTPase signaling. mdpi.com

Treatment with this compound has been shown to significantly inhibit the expression of RhoA, RhoC, and ROCK1 at concentrations of 2.5 µM and 5 µM, without affecting the total levels of cellular ezrin. medchemexpress.com This inhibitory action on the Rho/ROCK pathway underlies this compound's ability to reduce cell motility and invasion. medchemexpress.com For instance, blocking ezrin in endometriotic cells resulted in reduced migration associated with decreased expression of RhoA, RhoC, and ROCK1. researchgate.net

Table 4: Impact of this compound on Rho-Associated Pathway Components

Pathway ComponentEffect of this compound (at 2.5-5 µM)Reference
RhoAConsiderable inhibition of expression medchemexpress.com
RhoCConsiderable inhibition of expression medchemexpress.com
ROCK1Considerable inhibition of expression medchemexpress.com
p-ezrinConsiderable inhibition of expression medchemexpress.com

In the context of acquired drug resistance in cancer, ezrin signaling has emerged as a significant factor. Studies on BRAFV600E-mutated colon cancer and melanoma cells that developed resistance to the BRAF inhibitor vemurafenib (B611658) found that ezrin expression was increased. nih.gov

In these resistant cells, the inhibition of ezrin by this compound led to a downregulation of the cell surface adhesion receptor CD44 and a concurrent inhibition of AKT and c-Myc activities. researchgate.netnih.govlarvol.commdpi.com This multi-pronged effect contributed to restoring sensitivity to vemurafenib, increasing its anti-proliferative and pro-apoptotic effects in a synergistic manner. researchgate.netnih.gov

Table 5: Molecular Effects of this compound in Vemurafenib-Resistant Cancer Cells

Cell TypeMolecular TargetEffect of this compoundReference
BRAFV600E Colon CancerCD44Downregulation of expression nih.gov
BRAFV600E MelanomaAKTInhibition of activity nih.gov
BRAFV600E Colon & Melanomac-MycInhibition of activity researchgate.netnih.gov

Beyond its primary action on ezrin, this compound has been identified as an inhibitor of the SH2-containing inositol (B14025) 5'-phosphatases, SHIP1 and SHIP2. molnova.comresearchgate.netnih.gov These enzymes are critical negative regulators of the PI3K/AKT/mTOR pathway, as they dephosphorylate the signaling lipid PIP3. nih.govbiorxiv.org

Table 6: Inhibitory Activity of this compound against SHIP Isoforms

EnzymeReported InhibitionReference
SHIP1Up to 46% syr.edu
SHIP2Up to 66% syr.edu

Table of Compounds Mentioned

Preclinical Biological Activity of Nsc305787

In Vitro Efficacy in Cellular Models

In vitro studies using various cancer cell lines have demonstrated the efficacy of NSC305787 in inhibiting key processes essential for cancer cell survival and progression. medchemexpress.commdpi.comlarvol.comresearchgate.netgoogle.comnih.govresearchgate.netnih.gov

Inhibition of Cell Viability and Proliferation

This compound has been shown to reduce cell viability and proliferation in a concentration-dependent manner across different cancer types. larvol.comelsevier.esresearchgate.netnih.govnih.gov

In acute lymphoblastic leukemia (ALL) cell lines, including Jurkat, NALM6, and REH, this compound significantly reduced cell viability. larvol.comnih.govlarvol.com Studies determined the half-maximal inhibitory concentration (IC50) values for this compound in these cell lines after 24 hours of treatment. larvol.comnih.gov this compound demonstrated greater potency compared to a related ezrin inhibitor, NSC668394, in reducing ALL cell viability. larvol.com In primary ALL cells, this compound also reduced cell viability within a specific IC50 range. nih.gov

Cell Line IC50 (µM) at 24 hours
Jurkat 5.1 larvol.comnih.gov
NALM6 3.3 larvol.comnih.gov
REH 4.3 larvol.comnih.gov
ALL Primary Cells 2.5 - 11.2 nih.gov

This compound has also exhibited inhibitory effects on the viability and proliferation of various solid tumor cell lines. In pancreatic cancer cells (PANC-1 and MIA PaCa-2), this compound reduced cell viability in a dose- and time-dependent manner. researchgate.netresearchgate.net Similarly, in cervical cancer (A-431) and gastric cancer (AGS and HGC-27) cell models, this compound dose-dependently reduced cell viability, with specific IC50 values reported. elsevier.esnih.govresearchgate.net

Cell Line Cancer Type IC50 (µM) at 24 hours
PANC-1 Pancreatic Cancer Not specified (dose- and time-dependent reduction) researchgate.netresearchgate.net
MIA PaCa-2 Pancreatic Cancer Not specified (dose- and time-dependent reduction) researchgate.netresearchgate.net
A-431 Cervical Cancer 1.6 elsevier.es
AGS Gastric Cancer 2.2 elsevier.es
HGC-27 Gastric Cancer 3.2 elsevier.es

Furthermore, this compound has shown activity in osteosarcoma (OS) cells. medchemexpress.comaacrjournals.orggoogle.comnih.gov Studies have indicated that this compound can inhibit the proliferation of cancer cells by inhibiting the expression of genes involved in cell proliferation and survival. In BRAFV600E-mutated colon cancer and melanoma cells resistant to vemurafenib (B611658), ezrin inhibition by this compound increased the anti-proliferative effects of vemurafenib. larvol.commdpi.comnih.gov This effect was additive in colon cancer cells and synergistic in melanoma cells. larvol.comnih.gov

Effects on Leukemic Cell Lines (e.g., Jurkat, NALM6, REH)

Attenuation of Clonogenic Growth

Beyond immediate effects on viability, this compound has been shown to attenuate the long-term ability of cancer cells to form colonies, a measure of their reproductive integrity and capacity for sustained growth. medchemexpress.comlarvol.comelsevier.esresearchgate.netgoogle.comnih.govresearchgate.net Long-term treatment with this compound reduced the autonomous clonal growth of Jurkat, NALM6, and REH leukemic cells in a concentration-dependent manner. larvol.comnih.govhtct.com.br Similarly, in cervical (A-431) and gastric (AGS and HGC-27) cancer cells, this compound strongly reduced colony formation at various concentrations. elsevier.esresearchgate.net Pancreatic cancer cells (PANC-1 and MIA PaCa-2) also showed reduced colony formation when treated with this compound. researchgate.netresearchgate.net

Induction of Apoptosis and Cell Cycle Arrest

A key mechanism by which this compound exerts its effects is through the induction of apoptosis (programmed cell death) and cell cycle arrest. medchemexpress.comlarvol.comelsevier.esgoogle.comnih.govresearchgate.net Studies support the hypothesis that this compound treatment reduces viability by inducing apoptosis. larvol.comnih.gov Molecular analyses in cervical and gastric cancer cell models indicate that pharmacological inhibition of ezrin by this compound induces molecular markers of cell death and DNA damage and promotes the expression of pro-apoptotic genes while inhibiting the expression of genes related to survival and proliferation. elsevier.esnih.govresearchgate.net Flow cytometry analyses have confirmed that exposure to this compound induces cell death in a concentration-dependent manner in cervical and gastric cancer cells. elsevier.es

In ALL cells, this compound treatment led to the downregulation of genes related to cell cycle progression (CCNA2 and CCNB1) and anti-apoptotic response (BCL2), and the upregulation of genes related to cell cycle arrest (CDKN1A, CDKN1B) and pro-apoptotic response (BAX). larvol.comnih.gov In Jurkat cells, this compound downregulated CCNA2 and upregulated CDKN1A, BCL2L1, and BIM. larvol.comnih.gov In NALM6 cells, it downregulated CCNA2 and BCL2 and upregulated BCL2L1, BAX, and BAD. larvol.comnih.gov In REH cells, it downregulated CCNA2 and CCNB1 and upregulated CDKN1A, CDKN1B, BCL2L1, MCL1, and BAX. larvol.comnih.gov this compound also induced PARP1 cleavage in ALL cell lines, a marker of apoptosis. nih.gov

In pancreatic cancer cells, this compound modulates the expression and activation of key regulators of the cell cycle, proliferation, DNA damage, and apoptosis, favoring a tumor-suppressive molecular network. researchgate.netresearchgate.net Pharmacological ezrin inhibition induces the expression of molecular markers of cell cycle arrest, DNA damage, and apoptosis in these cells. researchgate.netresearchgate.net In BRAFV600E-mutated colon cancer and melanoma cells, ezrin inhibition by this compound increased the pro-apoptotic effects of vemurafenib. larvol.commdpi.comnih.gov

Anti-Invasive and Anti-Motility Effects

This compound has demonstrated the ability to inhibit the invasive and migratory capabilities of cancer cells, which are crucial for metastasis. medchemexpress.comaacrjournals.orglarvol.comgoogle.comnih.govnih.gov this compound shows inhibitory activity against ezrin-mediated invasion of K7M2 osteosarcoma cells. medchemexpress.comgoogle.comnih.govresearchgate.net This was validated using an electric cell impedance sensing system, where this compound inhibited invasion of K7M2 cells through a HUVEC monolayer. google.comnih.gov this compound did not inhibit the invasion of less metastatic K12 cells at tested concentrations. google.com

Pharmacological inhibition of ezrin by this compound strongly reduced adhesion and migration in ALL cells. nih.govhtct.com.br In pancreatic cancer cells, this compound reduced migration. mdpi.comresearchgate.netresearchgate.net this compound has also been shown to reduce cell motility phenotypes in zebrafish models. medchemexpress.com

Inhibition of Cell Migration

Research indicates that this compound can inhibit the migration of various cancer cell types. In pancreatic cancer cells, this compound reduced cell migration. nih.gov Studies on osteosarcoma cells have also shown that this compound inhibits ezrin-mediated motility. nih.govnih.gov Furthermore, this compound at a concentration of 10 μM inhibited ADP-induced migration in primary microglia. jst.go.jp The compound has been shown to inhibit the phosphorylation of ezrin T567, which is critical for its activation and interaction with other proteins like actin, thereby affecting cell motility. nih.govnih.gov Inhibition of ezrin T567 phosphorylation by this compound resulted in decreased expression of the Rho pathway and reduced filopodia formation in ectopic endometrial stromal cells, suggesting a mechanism for reduced migration. nih.govfrontiersin.org

Reduction of Cell Invasion

In addition to inhibiting migration, this compound has shown potential in reducing cancer cell invasion. The anti-invasive potential of this compound was validated using an electric cell impedance sensing system, where it inhibited the invasion of K7M2 osteosarcoma cells through a human umbilical vein endothelial cell (HUVEC) monolayer. nih.gov This inhibition was statistically significant at 10 μM compared to a control. nih.gov this compound significantly inhibited the ezrin-mediated invasion of K7M2 osteosarcoma cells at concentrations of 1 μM and 10 μM. targetmol.com Studies have also shown that suppressing ezrin expression, which is targeted by this compound, can significantly reduce the invasiveness of trophoblast cells. frontiersin.org

In Vivo Anti-Metastatic Potential in Preclinical Models

The preclinical investigations of this compound have extended to in vivo models to assess its impact on metastasis.

Impact on Osteosarcoma Lung Metastasis in Murine Models

This compound has demonstrated significant anti-metastatic effects in murine models of osteosarcoma, a cancer where high ezrin expression is associated with lung metastasis and poor survival. nih.govmdpi.comnih.govnih.gov Following tail vein injection of osteosarcoma cells into mice, this compound inhibited lung metastasis of ezrin-sensitive cells. nih.govnih.gov In a transgenic mouse model of osteosarcoma, treatment with this compound significantly suppressed pulmonary metastasis compared to the vehicle-treated control group. nih.govresearchgate.net Lung metastasis was observed in only 40% of this compound-treated animals, compared to 85% in the control group, a statistically significant difference. nih.govresearchgate.net this compound (240 μg/kg, i.p.) dramatically inhibited pulmonary metastasis in this model. researchgate.netmedchemexpress.commedchemexpress.com While this compound strongly reduced metastasis, it did not significantly reduce primary tumor growth in this model. nih.govresearchgate.net

Here is a table summarizing the impact on lung metastasis incidence in a murine model:

Treatment GroupIncidence of Lung MetastasisNumber of Mice (n)p-value (vs. Control)
Vehicle Control85% (11 of 13)13-
This compound Treatment40% (4 of 10)100.039

Data source: nih.govresearchgate.net

Effects on Cell Motility Phenotypes in Zebrafish Embryos

This compound has also been evaluated for its effects on cell motility phenotypes during zebrafish embryonic development. Treatment with this compound at 10 μM reduced cell motility phenotypes in zebrafish. targetmol.commedchemexpress.com this compound mimicked the epiboly defects observed when ezrin protein expression was inhibited by morpholino oligonucleotides. nih.govnih.govgoogle.com At a concentration of 10 μM, 15% of embryos treated with this compound showed epiboly defects that completely mimicked the ezrin morpholino injected embryos. google.com At 20 μM, 100% of embryos exhibited these defects. google.com These observations are consistent with reduced cell motility. nih.govnih.gov

Overcoming Therapeutic Resistance Strategies

Research has explored the potential of this compound in overcoming therapeutic resistance in cancer cells.

Potentiation of Vemurafenib Effects in Resistant Cancer Cells

Ezrin has been identified as a protein associated with acquired resistance to vemurafenib, a BRAF inhibitor, in BRAFV600E-mutated colon cancer and melanoma cells. mdpi.comnih.gov Ezrin inhibition by this compound increased the anti-proliferative and pro-apoptotic effects of vemurafenib in these resistant cells. mdpi.comnih.govlarvol.com This potentiation was observed in an additive manner in colon cancer cells and synergistically in melanoma cells. mdpi.comnih.govlarvol.com The effect was accompanied by the downregulation of CD44 expression and inhibition of AKT/c-Myc activities. mdpi.comlarvol.com These findings suggest that targeting ezrin with compounds like this compound could be a strategy to overcome acquired resistance to vemurafenib in BRAFV600E-mutated cancers. mdpi.comnih.gov

Regulation of Gene Expression and Stress Response

Preclinical studies have investigated the impact of this compound on the transcriptional landscape of cancer cells, revealing its ability to modulate genes involved in cell cycle control, apoptosis, and cellular stress responses.

Modulation of Cell Cycle and Apoptosis-Related Genes (CCNA2, CCNB1, BCL2, CDKN1A, CDKN1B, BAX)

Research in acute lymphoblastic leukemia (ALL) cell lines (Jurkat, NALM6, and REH) has shown that this compound treatment leads to significant changes in the expression of genes critical for cell cycle progression and apoptosis. This compound treatment resulted in the downregulation of genes associated with cell cycle progression, specifically CCNA2 and CCNB1. nih.govlarvol.comresearchgate.netresearchgate.net Concurrently, genes involved in cell cycle arrest, CDKN1A and CDKN1B, were upregulated. nih.govlarvol.comresearchgate.netresearchgate.net

Regarding apoptosis, this compound treatment led to a downregulation of the anti-apoptotic gene BCL2 in NALM6 cells, while pro-apoptotic genes, such as BAX, were upregulated in NALM6 and REH cells. nih.govlarvol.comresearchgate.netresearchgate.net These findings support the hypothesis that this compound treatment contributes to reduced cell viability by promoting apoptosis. nih.govlarvol.comresearchgate.net

The observed changes in gene expression varied slightly depending on the specific ALL cell line studied. A summary of the directional changes in gene expression for these genes in different ALL cell lines is presented in Table 1.

GeneJurkat CellsNALM6 CellsREH Cells
CCNA2DownregulatedDownregulatedDownregulated
CCNB1Not specifiedNot specifiedDownregulated
BCL2Not specifiedDownregulatedNot specified
CDKN1AUpregulatedNot specifiedUpregulated
CDKN1BNot specifiedNot specifiedUpregulated
BAXNot specifiedUpregulatedUpregulated

Table 1: Directional changes in the expression of cell cycle and apoptosis-related genes in ALL cell lines after this compound treatment. Based on data from nih.govlarvol.comresearchgate.netresearchgate.net.

Up-regulation of Stress Response Genes (e.g., DDIT4/REDD1)

Studies investigating the effects of this compound on osteosarcoma cells and in mouse models have identified the upregulation of integrated stress response genes. nih.govnih.govaacrjournals.orgresearchgate.netresearchgate.net Among these, DDIT4 (DNA Damage Inducible Transcript 4), also known as REDD1 (Regulated in Development and DNA Damage responses 1), was consistently found to be upregulated following this compound treatment. nih.govnih.govaacrjournals.orgresearchgate.netresearchgate.net

Analysis of transcriptional responses in skin and peripheral blood mononuclear cells from this compound-treated mice indicated that DDIT4/REDD1 could serve as a surrogate pharmacodynamic marker for ezrin inhibitor compound activity. nih.govnih.govaacrjournals.orgresearchgate.netresearchgate.net This suggests that the induction of stress response pathways, particularly involving DDIT4/REDD1, is a notable effect of this compound.

Induction of Lysosomal Biogenesis and Autophagy

This compound's impact extends to the regulation of lysosomal biogenesis and autophagy, processes crucial for cellular homeostasis and degradation. Research, particularly in the context of retinal pigment epithelium (RPE) cells, has linked ezrin inhibition to the induction of these pathways. nih.gov

Synthetic Methodologies and Analog Development for Research

General Synthetic Approaches for NSC305787 and Related Quinoline-Based Compounds

The synthesis of this compound and other quinoline-based compounds often involves established chemical reactions tailored to construct the core quinoline (B57606) structure and append necessary functional groups. New synthetic routes have been developed for quinoline small molecules like this compound and NSC13480, another compound found to inhibit SHIP1 enzymatic activity, with these syntheses verifying the relative stereochemistry of the structures. researchgate.netnih.gov

One approach to synthesizing the quinoline core involves the Pfitzinger reaction. This method has been utilized to obtain quinoline carboxylic acid intermediates, starting from precursors such as 5,7-dichloroisatin (B1293616) and adamantyl carboxylic acid. nih.gov The structural similarity of this compound to quinoline-containing antimalarial drugs like quinine (B1679958) and mefloquine (B1676156) suggests that synthetic strategies employed for these antimalarials, particularly those accessing the aminoalcohol portion of the molecule, may be relevant in the synthesis of this compound and its analogs. nih.govgoogle.com General synthetic approaches for novel ezrin inhibitors, including those with heterocyclic dione (B5365651) structures, involve reactions with substituted tyramine. nih.gov

Comparative Evaluation of this compound with Other Ezrin Inhibitors (e.g., NSC668394)

This compound has been extensively compared with another small molecule ezrin inhibitor, NSC668394, in various research settings. Both compounds have demonstrated the ability to inhibit ezrin-mediated invasion of osteosarcoma cells in vitro. google.comnih.gov Mechanistically, both this compound and NSC668394 have been shown to inhibit the phosphorylation of ezrin at the T567 residue and disrupt its interaction with actin. google.comnih.gov

In in vivo studies using mouse models of osteosarcoma, both this compound and NSC668394 inhibited the lung metastasis of ezrin-sensitive cells. google.comnih.gov However, comparative studies have indicated differences in their potency and pharmacokinetic profiles. This compound exhibited greater potency and efficacy in reducing the viability of certain cancer cell lines, including Jurkat, NALM6, and REH cells, compared to NSC668394. larvol.com Furthermore, this compound demonstrated a more favorable pharmacokinetic profile in mice and significantly reduced pulmonary metastasis in a transgenic osteosarcoma model, an effect not significantly observed with NSC668394 in this specific model. nih.govaacrjournals.orgresearchgate.net

Quantitative data on the binding affinity and inhibitory effects on phosphorylation highlight these differences:

Binding Affinity (Kd for ezrin)Inhibition of PKCι-mediated ezrin T567 phosphorylation (IC50)
This compound5.85 μM medchemexpress.com8.3 μM nih.govmedchemexpress.com
NSC66839412.6 μM sigmaaldrich.com8.1 μM nih.govsigmaaldrich.com

This compound has also shown inhibitory activity against the phosphorylation of other ERM family members, moesin (B1176500) and radixin, albeit with higher IC50 values (9.4 μM and 55 μM, respectively). nih.govmedchemexpress.com

Identification and Evaluation of Novel Ezrin Inhibitors via Screening

The structural resemblance of this compound to known antimalarial compounds has prompted screening efforts to identify novel ezrin inhibitors within antimalarial compound libraries. nih.govnih.govresearchgate.netd-nb.info

Based on the structural similarity of this compound to quinoline-containing antimalarial drugs, researchers have screened libraries such as the Medicines for Malaria Venture (MMV) Malaria Box to discover new compounds with ezrin inhibitory activity. nih.govnih.govresearchgate.netd-nb.info This screening process has involved evaluating the ability of these compounds to directly bind to recombinant ezrin protein, often utilizing techniques like surface plasmon resonance (SPR). nih.govresearchgate.net

Screening the MMV Malaria Box has successfully identified primary hits that exhibit selective binding to ezrin. nih.govnih.govresearchgate.net Subsequent evaluation of these hits in functional assays has led to the identification of promising ezrin inhibitory analogs. nih.govresearchgate.net For instance, MMV667492 was found to be a potent inhibitor of ezrin-mediated cell motility and the invasive phenotype in multiple functional assays. nih.govnih.govresearchgate.net MMV667492 also demonstrated more favorable physicochemical properties for druglikeness compared to this compound. nih.govnih.govresearchgate.net Other compounds from the screen, such as MMV020549 and MMV666069, also showed promising activity in functional assays, including the inhibition of pulmonary metastatic growth and a reduction in cancer cell motility. nih.govnih.govresearchgate.netd-nb.infomdpi.com Interestingly, while MMV020549 and MMV666069 significantly increased ezrin T567 phosphorylation, MMV667492 showed only a moderate increase or no significant change in total phospho-ezrin levels. nih.govmdpi.com

Screening of Antimalarial Compound Libraries

Structure-Activity Relationship (SAR) Investigations

Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to the chemical structure of a compound affect its biological activity. While detailed SAR specifically focused on this compound as an ezrin inhibitor is an ongoing area of research, some insights can be drawn from related studies and the comparative evaluations performed.

In the context of quinoline compounds, including this compound, as inhibitors of SHIP1 enzymatic activity, SAR studies have indicated that the presence of an amine tethered to the quinoline core is necessary for significant SHIP inhibition. researchgate.netnih.govresearchgate.net The structural similarity between this compound and quinoline antimalarials provided the rationale for screening these libraries for ezrin inhibitory activity, suggesting that certain features present in these structures are conducive to binding and inhibiting ezrin function. nih.govnih.govresearchgate.net The comparative analysis of this compound and NSC668394, highlighting their differing potencies and pharmacokinetic profiles despite both being ezrin inhibitors, also provides implicit information regarding the structural elements that contribute to these characteristics. larvol.comnih.govaacrjournals.orgresearchgate.net Further detailed SAR investigations are needed to fully elucidate the specific structural determinants of this compound's activity against ezrin and to guide the rational design of more potent and selective inhibitors.

Advanced Research Methodologies Applied to Nsc305787 Studies

High-Throughput Screening Techniques

High-throughput screening was instrumental in the initial identification of NSC305787 as a direct binder to ezrin. nih.gov This approach allows for the rapid testing of large chemical libraries to find compounds with specific biological activities.

Surface Plasmon Resonance (SPR) has been a cornerstone technique for characterizing the direct physical interaction between this compound and its target protein, ezrin. nih.govnih.gov In this method, purified recombinant ezrin protein is immobilized on a sensor chip. aacrjournals.org The compound is then flowed over the chip surface at various concentrations, and the binding is measured in real-time by detecting changes in the refractive index at the surface. aacrjournals.org

Detailed SPR analyses, conducted in multiple independent experiments, determined the binding affinity of this compound for wild-type (WT) ezrin. nih.govgoogle.com The compound was tested at concentrations ranging from 1 µM to 64 µM. nih.govgoogle.com These studies yielded an average dissociation constant (KD), which is a measure of binding affinity, in the low micromolar range, confirming a direct and specific interaction. nih.govgoogle.com As a negative control, the binding of this compound to actin was also tested and found to be significantly weaker, demonstrating the compound's specificity for ezrin. nih.gov Furthermore, the binding affinity of this compound to Protein Kinase CΙ (PKCΙ), a kinase that can phosphorylate ezrin, was also found to be substantially weaker, suggesting the compound's primary mechanism of action is through direct binding to ezrin rather than by inhibiting its upstream kinase. nih.gov The interaction between ezrin and the DEAD-box RNA helicase DDX3 was also confirmed by SPR, showing a direct binding relationship. aacrjournals.orgresearchgate.net

AnalyteLigandDissociation Constant (KD)Reference
This compoundWild-Type Ezrin5.85 µM (±3.85 µM) nih.govgoogle.com
This compoundActin (Negative Control)91.4 µM nih.gov
This compoundPKCΙ172.4 µM nih.govmedchemexpress.com
DDX3Wild-Type Ezrin2.81 nM nih.gov
DDX3Ezrin T567D Mutant4.68 nM nih.gov

Proteomic and Interactomic Approaches

To understand the broader impact of this compound on cellular function, researchers have employed proteomic and interactomic methods to map out the protein networks involving ezrin that are disrupted by the compound.

Affinity pull-down assays coupled with mass spectrometry (AP-MS) have been used to identify ezrin-interacting proteins whose binding is disrupted by this compound. aacrjournals.orgresearchgate.netresearchgate.net In this technique, recombinant ezrin is attached to beads and used as "bait" to capture its binding partners from total cell lysates of osteosarcoma cells. researchgate.netresearchgate.net The experiments are run in parallel, with one sample containing this compound and a control sample containing a vehicle. nih.govresearchgate.net Proteins that are "competed away" by this compound are then identified by nano-liquid chromatography-tandem mass spectrometry (nano-LC–MS-MS). nih.govresearchgate.net

This proteomic approach identified a large number of potential ezrin-interacting proteins involved in processes like protein translation and stress granule dynamics. nih.govresearchgate.net After filtering for background contaminants, 78 proteins were identified, with nine being previously known ezrin interactors. aacrjournals.orgresearchgate.net A significant finding was the identification of novel binding partners, many of which are RNA-binding proteins. aacrjournals.org Among the top-ranked proteins identified was the DEAD-box RNA helicase DDX3. nih.govresearchgate.net

Co-immunoprecipitation (Co-IP) is a technique used to validate protein-protein interactions identified through methods like AP-MS within a cellular context. aacrjournals.orgthermofisher.comnih.gov In Co-IP, an antibody targeting a specific protein (e.g., ezrin) is used to pull that protein out of a cell lysate. thermofisher.com If other proteins are bound to the target, they are pulled down as well and can be detected by immunoblotting. researchgate.net

Co-IP experiments were crucial in confirming the interactions between ezrin and newly identified partners from the mass spectrometry data. aacrjournals.orgresearchgate.net Researchers successfully verified that ezrin binds to several novel partners in osteosarcoma cells, including DDX3 RNA helicase, astrocyte elevated gene-1 (AEG-1/MTDH/LYRIC), and Rho guanine (B1146940) nucleotide exchange factor 2 (GEFH1). aacrjournals.orgresearchgate.net Crucially, these studies also demonstrated that treating the cells with this compound effectively reduced the amount of these proteins that co-precipitated with ezrin, confirming that the compound disrupts these specific protein-protein interactions in a cellular environment. aacrjournals.orgresearchgate.netresearchgate.net

Ezrin-Interacting ProteinCell LineEffect of this compound on InteractionReference
DDX3 RNA helicaseK7M2 OsteosarcomaReduced binding to ezrin aacrjournals.orgresearchgate.netresearchgate.net
AEG-1/MTDH/LYRICK7M2 OsteosarcomaReduced binding to ezrin aacrjournals.orgresearchgate.net
GEFH1K7M2 OsteosarcomaReduced binding to ezrin aacrjournals.orgresearchgate.net
Caprin-1K7M2 OsteosarcomaVerified binding partner aacrjournals.orgresearchgate.net
Catenin delta-1 (p120-catenin)K7M2 OsteosarcomaVerified binding partner aacrjournals.orgresearchgate.net

Affinity Pull-Down Coupled Mass Spectrometry

Transcriptomic and Functional Genomics Analysis

To investigate how this compound's inhibition of ezrin translates into changes in cellular programming, researchers have utilized transcriptomic analysis to measure its impact on gene expression. researchgate.net

Quantitative Reverse Transcription PCR (qRT-PCR) is a sensitive technique used to measure the amount of a specific mRNA transcript. aatbio.combiomol.com It involves converting RNA from cells into complementary DNA (cDNA) and then amplifying the cDNA with gene-specific primers, allowing for the quantification of gene expression levels. aatbio.comelsevier.es

Studies using qRT-PCR have revealed that inhibition of ezrin by this compound leads to significant changes in the expression of genes involved in the cell cycle, apoptosis (programmed cell death), and the integrated stress response. researchgate.netlarvol.comnih.gov For instance, in acute lymphoblastic leukemia (ALL) cell lines, treatment with this compound led to the downregulation of genes that promote cell cycle progression, such as CCNA2 and CCNB1, and the upregulation of genes that inhibit the cell cycle or promote apoptosis, such as CDKN1A (p21), BCL2L1, and BAX. larvol.com In osteosarcoma cells, this compound treatment caused an upregulation of several integrated stress response genes, including DDIT4, ATF3, and PTGS2. researchgate.netnih.govnih.gov These findings suggest that beyond its role in the cytoskeleton, ezrin has functions in regulating gene expression, and its inhibition by this compound can trigger cellular stress and apoptotic pathways. researchgate.netnih.gov

Cell LineGeneEffect of this compound TreatmentBiological ProcessReference
Jurkat (ALL)CCNA2Down-regulatedCell Cycle larvol.com
CDKN1AUp-regulatedCell Cycle Arrest larvol.com
BCL2L1Up-regulatedApoptosis larvol.com
BIMUp-regulatedApoptosis larvol.com
NALM6 (ALL)CCNA2Down-regulatedCell Cycle larvol.com
BCL2Down-regulatedSurvival larvol.com
BCL2L1Up-regulatedApoptosis larvol.com
BAXUp-regulatedApoptosis larvol.com
Osteosarcoma CellsDDIT4Up-regulatedStress Response researchgate.netnih.gov
ATF3Up-regulatedStress Response researchgate.netnih.gov
PTGS2Up-regulatedStress Response researchgate.netnih.gov

Gene Set Enrichment Analysis (GSEA)

Gene Set Enrichment Analysis (GSEA) has been a pivotal bioinformatic tool in understanding the broader biological impact of inhibiting ezrin with this compound. GSEA is a computational method that determines whether a pre-defined set of genes shows statistically significant, concordant differences between two biological states. tufts.edu This approach moves beyond single-gene analysis to identify entire pathways and biological processes affected by high ezrin (EZR) expression, the direct target of this compound.

In studies involving chronic lymphocytic leukemia (CLL), GSEA was utilized to analyze RNA-sequencing data, comparing samples with high versus low EZR expression. ashpublications.org The analysis revealed that high EZR expression is positively associated with several key signaling pathways implicated in the development and progression of CLL. ashpublications.org These enriched pathways suggest that the inhibitory action of this compound could have far-reaching effects on cancer cell survival and proliferation by modulating these core processes.

Functional genomics analysis in pancreatic adenocarcinoma has also employed GSEA to uncover the contributions of EZR to multiple cancer-related pathways. researchgate.net These investigations have consistently shown that high EZR expression is linked to critical cellular functions that are often dysregulated in cancer. researchgate.net

Table 1: Gene Sets Enriched in High EZR Expression Phenotypes

Cancer TypeEnriched Gene Sets/PathwaysReference
Chronic Lymphocytic Leukemia (CLL)p53 pathway, PI3K/AKT/mTOR signaling, NFkB signaling, MAPK signaling ashpublications.org
Pancreatic AdenocarcinomaPI3K/AKT/mTOR signaling, NOTCH signaling, Estrogen-mediated signaling, Apoptosis researchgate.net

This data underscores the utility of GSEA in providing a systems-level view of the molecular consequences of high ezrin expression, thereby highlighting the potential therapeutic impact of its inhibitor, this compound.

Cellular Assays for Functional Assessment

A variety of cellular assays have been fundamental in functionally characterizing the effects of this compound on cancer cells. These in vitro methods have provided direct evidence of the compound's ability to inhibit key cellular processes associated with malignancy.

The Electric Cell-substrate Impedance Sensing (ECIS) system, and similar technologies like the xCELLigence system, have been employed to assess the impact of this compound on cell migration and invasion in real-time. nih.govaacrjournals.org This technology measures changes in electrical impedance as cells move across and adhere to electrodes, providing a quantitative measure of cell motility. biophysics.com

In studies on osteosarcoma, the anti-invasive potential of this compound was validated using an electric cell impedance system. nih.gov These experiments involved seeding a monolayer of human umbilical vein endothelial cells (HUVECs) and then adding osteosarcoma cells treated with this compound. nih.gov A decrease in the cell index, which represents the impedance, indicated the invasion of the endothelial monolayer by the cancer cells. nih.gov The results demonstrated that this compound significantly inhibited the invasion of highly metastatic K7M2 osteosarcoma cells through the HUVEC monolayer. nih.govresearchgate.net This inhibitory effect was observed at concentrations that were not cytotoxic to the cancer cells or the endothelial cells. nih.gov

Table 2: Inhibition of Osteosarcoma Cell Invasion by this compound using Electric Cell Impedance System

Cell LineTreatmentConcentrationOutcomeReference
K7M2This compound1 µM & 10 µMInhibition of invasion through HUVEC monolayer google.com
K12This compound1 µM & 10 µMNo inhibition of invasion google.com

These findings highlight the specificity of this compound in targeting the invasive phenotype of highly metastatic cancer cells.

Clonogenic and viability assays are standard in vitro methods used to determine the ability of cancer cells to proliferate and form colonies, a hallmark of tumorigenicity. nih.govresearchgate.net The clonogenic assay, in particular, assesses the long-term proliferative capacity of a single cell. nih.gov

Multiple studies have utilized these assays to evaluate the antineoplastic activity of this compound across various cancer types. In pancreatic cancer cell lines, such as PANC-1 and MIA PaCa-2, this compound was shown to reduce cell viability in a dose- and time-dependent manner as measured by the MTT assay. researchgate.net Furthermore, the compound significantly reduced the ability of these cells to form colonies. researchgate.netresearchgate.net

Similar results have been observed in studies on chronic lymphocytic leukemia (CLL) and acute lymphoblastic leukemia (ALL). In a CLL cell line, inhibition of ezrin by this compound led to reduced viability and clonogenicity. ashpublications.org In ALL cell lines (Jurkat, NALM6, and REH), this compound also demonstrated a concentration-dependent reduction in cell viability and autonomous clonal growth. larvol.com

Table 3: Effect of this compound on Cancer Cell Viability and Clonogenicity

Cancer TypeCell Line(s)Assay(s)FindingsReference(s)
Pancreatic CancerPANC-1, MIA PaCa-2MTT, ClonogenicReduced cell viability and colony formation. researchgate.netresearchgate.net
Chronic Lymphocytic Leukemia (CLL)MEC-1Viability, ClonogenicReduced cell viability and clonogenicity. ashpublications.org
Acute Lymphoblastic Leukemia (ALL)Jurkat, NALM6, REHMTT, ClonogenicReduced cell viability and autonomous clonal growth. larvol.com
Cervical and Gastric CancerNot specifiedViability, ClonogenicReduced cell viability and clonal growth. researchgate.net

These consistent findings across different cancer models underscore the broad-spectrum antiproliferative effects of this compound.

Electric Cell Impedance System for Migration and Invasion

Preclinical In Vivo Model Development and Application

To evaluate the therapeutic potential of this compound in a more complex biological system, researchers have turned to preclinical in vivo models. These models are crucial for assessing the efficacy of a compound in a living organism.

Genetically engineered mouse models (GEMMs) of cancer are powerful tools because they develop tumors in their natural microenvironment, closely mimicking human disease. A transgenic mouse model of osteosarcoma (Osx-Cre⁺p53fl/flpRBfl/fl) has been used to investigate the in vivo anti-metastatic effects of this compound. nih.govmedchemexpress.com In this model, treatment with this compound was shown to dramatically inhibit pulmonary metastasis. medchemexpress.comtargetmol.com

A notable finding from these studies is that while this compound significantly suppressed the incidence of lung metastasis, it did not have a significant effect on the growth of the primary tumor. nih.gov This suggests that the primary mechanism of action of this compound in this model is the inhibition of the metastatic process rather than direct cytotoxicity to the primary tumor cells. nih.gov

Table 4: In Vivo Efficacy of this compound in a Genetically Engineered Mouse Model of Osteosarcoma

Mouse ModelTreatment GroupIncidence of Lung MetastasisEffect on Primary Tumor GrowthReference(s)
Osx-Cre⁺p53fl/flpRBfl/fl (Osteosarcoma)This compoundSignificantly reducedNo significant difference nih.govtargetmol.com
Osx-Cre⁺p53fl/flpRBfl/fl (Osteosarcoma)Untreated ControlHigh incidenceUninhibited growth nih.govtargetmol.com

These results provide strong preclinical evidence for the potential of this compound as an anti-metastatic agent.

The zebrafish (Danio rerio) embryo has emerged as a valuable in vivo model for developmental biology and for screening the effects of small molecules. aacrjournals.orgaacrjournals.org Its rapid, external development and optical transparency allow for real-time observation of cellular processes. aacrjournals.org

Studies using zebrafish embryos have shown that this compound can induce specific developmental defects that are consistent with the inhibition of ezrin function. nih.gov Specifically, treatment of zebrafish embryos with this compound resulted in epiboly defects, a process of coordinated cell movement during gastrulation. nih.govgoogle.com This phenotype mimics the defects observed when ezrin protein levels are reduced by antisense morpholino oligonucleotides, providing strong evidence that this compound acts on its intended target in a whole organism. nih.govresearchgate.net The severity of the epiboly defects was found to be dose-dependent. google.com

Table 5: Phenotypic Effects of this compound in Zebrafish Embryo Models

Model OrganismTreatmentConcentrationObserved PhenotypeReference(s)
Zebrafish EmbryoThis compound10 µM15% of embryos exhibited epiboly defects. google.com
Zebrafish EmbryoThis compound20 µM100% of embryos exhibited epiboly defects. google.com

The use of zebrafish models has thus been instrumental in confirming the on-target activity of this compound in a living system and in further characterizing its biological effects on cell motility.

Future Research Avenues and Therapeutic Implications

Further Elucidation of Downstream Signaling Pathways and Crosstalk

Ezrin is known to mediate various downstream signaling pathways. NSC305787's inhibitory effect on ezrin can influence these pathways, impacting cellular behaviors such as proliferation, migration, and survival. Studies have shown that ezrin contributes to cancer-related pathways including PI3K/AKT/mTOR, NOTCH, estrogen-mediated signaling, and apoptosis. researchgate.net In non-small cell lung cancer (NSCLC) cells, inhibition of ezrin expression decreased EGFR activity and the phosphorylation levels of downstream signaling proteins ERK and STAT3. patsnap.comnih.gov this compound has been shown to reduce EGF-induced phosphorylation of EGFR and its downstream targets, as well as nuclear translocation of EGFR, similar to the effects of ezrin suppression. nih.gov Further research is needed to comprehensively map all the downstream pathways modulated by this compound-mediated ezrin inhibition and to understand the intricate crosstalk between these pathways in different cancer types. This includes investigating its impact on pathways like RhoA-GTPase and ROCK1/2 signaling, which are also mediated by ezrin. frontiersin.org A deeper understanding of these molecular interactions will help in predicting treatment responses and identifying potential resistance mechanisms.

Investigation of Combination Therapeutic Strategies in Preclinical Models

Combining this compound with other therapeutic agents holds promise for enhancing anti-tumor efficacy and overcoming drug resistance. Preclinical studies are crucial to evaluate the synergistic potential of such combinations. For instance, ezrin inhibition by this compound has shown to increase the anti-proliferative and pro-apoptotic effects of vemurafenib (B611658) in BRAFV600E-mutated colon cancer and melanoma cells resistant to vemurafenib. larvol.com This was accompanied by a downregulation of CD44 expression and inhibition of AKT/c-Myc activities. larvol.com The potential for combination therapy extends to other targeted agents and conventional chemotherapy. Future research should focus on identifying optimal drug combinations with this compound in various preclinical cancer models, assessing their synergistic effects on tumor growth, metastasis, and survival, and elucidating the underlying mechanisms of synergy. biorxiv.orgclinicaltrialvanguard.com

Exploration in Additional Disease Models Beyond Current Cancer Applications

While research on this compound has primarily focused on its role as an ezrin inhibitor in various cancers, including osteosarcoma, pancreatic cancer, cervical cancer, gastric cancer, and acute lymphoblastic leukemia (ALL), the involvement of ezrin in other diseases suggests potential for broader therapeutic applications. nih.govnih.govresearchgate.netlarvol.com Ezrin's functions in cell adhesion, migration, and signaling are relevant to various pathological conditions beyond oncology. google.com For example, ezrin has been implicated in the pathogenesis of malaria infection. aacrjournals.orgmmv.org Exploring the effects of this compound in preclinical models of non-cancerous diseases where ezrin plays a significant role could uncover new therapeutic avenues. This could include investigating its impact on inflammatory conditions, infectious diseases, or other disorders characterized by aberrant cell motility or cell-surface interactions.

Development of Advanced Analogues with Enhanced Efficacy and Selectivity

This compound is a quinoline-based small molecule. nih.govmmv.org The quinoline (B57606) pharmacophore is a common motif in clinical therapeutics. nih.gov While this compound has demonstrated promising anti-ezrin activity, the development of advanced analogues with improved efficacy, selectivity, and pharmacokinetic properties is a critical area for future research. aacrjournals.orgmmv.org Structure-activity relationship (SAR) studies can guide the design and synthesis of novel compounds with enhanced binding affinity to ezrin, reduced off-target effects, and optimized drug-like characteristics. researchgate.netnih.gov For example, screening of related compounds has already identified analogues like MMV667492 that exhibited more potent anti-ezrin activity and better physicochemical properties than this compound in preclinical models of osteosarcoma. aacrjournals.orgmmv.org Future efforts should focus on synthesizing and evaluating a diverse range of this compound analogues to identify candidates with superior therapeutic profiles.

Identification of Pharmacodynamic Biomarkers for Ezrin Inhibition Response

Identifying reliable pharmacodynamic biomarkers is essential for monitoring the effectiveness of this compound treatment and for patient stratification in future clinical studies. Research has begun to identify potential markers. Analysis of transcriptional responses in this compound-treated mice revealed that the stress gene DDIT4/REDD1 was upregulated and may serve as a surrogate pharmacodynamic marker of ezrin inhibitor activity. nih.govresearchgate.netnih.govscience.govcancerindex.org Further research is needed to validate DDIT4/REDD1 and identify additional biomarkers that can reliably indicate target engagement and the biological response to ezrin inhibition by this compound. This could involve exploring changes in the expression or phosphorylation status of ezrin and its interacting partners, as well as the modulation of downstream signaling pathways. nih.gov The identification of such biomarkers will be crucial for optimizing dosing, assessing treatment response, and personalizing therapy with this compound or its analogues.

Q & A

Q. What is the primary molecular target of NSC305787, and how does its inhibition contribute to antitumor activity?

this compound primarily targets ezrin, a cytoskeletal protein regulating cell motility and invasion. It binds to ezrin with a Kd of 5.85 μM and inhibits PKCι-mediated phosphorylation (IC50 = 8.3 μM), disrupting metastatic behavior in osteosarcoma and pancreatic cancer models. Methodologically, researchers should validate target engagement using techniques like surface plasmon resonance (SPR) for binding affinity and Western blotting to assess phosphorylation inhibition .

Q. Which experimental assays are most reliable for evaluating this compound’s efficacy in vitro?

Key assays include:

  • Transwell migration/invasion assays to quantify metastatic suppression (e.g., reduced K7M2 osteosarcoma cell invasion at 1–10 μM doses) .
  • Clonogenic survival assays to measure long-term cytotoxicity.
  • Cell viability assays (e.g., MTT or ATP-based luminescence) with dose-response curves to determine IC50 values in specific cancer cell lines .

Q. How should researchers select appropriate this compound concentrations for in vitro studies?

Base concentrations on its reported IC50 values (e.g., 8.3 μM for ezrin phosphorylation inhibition). Include a dose range (e.g., 1–50 μM) to assess dose-dependent effects. Use pharmacokinetic data from murine models (e.g., plasma half-life, bioavailability) to guide in vivo dosing .

Advanced Research Questions

Q. How can contradictory findings about this compound’s efficacy across cancer types be resolved?

Contradictions may arise from differences in ezrin expression levels or genetic backgrounds of cancer models. To address this:

  • Perform RNA sequencing or proteomics to correlate ezrin expression with drug response .
  • Use isogenic cell lines (e.g., CRISPR-edited ezrin knockout vs. wild-type) to isolate ezrin-specific effects .
  • Apply multivariate statistical analysis to identify confounding variables (e.g., tumor microenvironment factors) .

Q. What experimental strategies can elucidate this compound’s off-target effects?

  • Kinase profiling panels to test inhibition of other kinases (e.g., PKCι, Moesin) at higher concentrations (IC50s range: 8.3–58.9 μM) .
  • Thermal proteome profiling (TPP) to identify non-canonical binding partners.
  • Transcriptomic analysis (e.g., RNA-seq) to detect downstream pathway alterations beyond ezrin, such as PI3K/AKT or NOTCH signaling .

Q. How can researchers optimize this compound’s therapeutic window in preclinical models?

  • Conduct pharmacokinetic/pharmacodynamic (PK/PD) studies in murine models to balance efficacy (e.g., metastasis suppression) with toxicity (e.g., organ-specific toxicity).
  • Use combination therapy screens (e.g., with chemotherapeutics like gemcitabine) to identify synergistic effects and reduce monotherapy doses .

Q. What methodologies are critical for validating this compound’s role in modulating apoptosis and DNA damage pathways?

  • Flow cytometry with Annexin V/PI staining to quantify apoptosis.
  • Comet assays or γ-H2AX immunofluorescence to measure DNA damage.
  • Western blotting for apoptosis regulators (e.g., Bcl-2, Bax) and DNA repair markers (e.g., ATM, BRCA1) .

Methodological and Data Analysis Questions

Q. How should researchers design experiments to assess this compound’s impact on cell cycle progression?

  • Use synchronized cell cultures (e.g., serum starvation or thymidine block) to analyze phase-specific effects.
  • Combine flow cytometry (cell cycle profiling) with live-cell imaging to track real-time progression.
  • Validate findings using cyclin/CDK activity assays (e.g., Rb phosphorylation status) .

Q. What statistical approaches are recommended for analyzing this compound’s heterogeneous responses in patient-derived xenograft (PDX) models?

  • Apply mixed-effects models to account for intra- and inter-tumor variability.
  • Use machine learning clustering algorithms (e.g., hierarchical clustering) to stratify responders vs. non-responders based on omics data .

Q. How can researchers integrate multi-omics data to uncover this compound’s mechanisms of resistance?

  • Perform integrated pathway analysis (e.g., Gene Ontology, KEGG) on transcriptomic, proteomic, and phosphoproteomic datasets.
  • Use network pharmacology tools (e.g., Cytoscape) to map interactions between ezrin and resistance-associated pathways (e.g., EMT, drug efflux pumps) .

Ethical and Reproducibility Considerations

Q. What measures ensure reproducibility in this compound studies?

  • Detailed reporting of experimental conditions : Include batch-specific purity (>98%), solvent details (e.g., DMSO concentration), and cell line authentication.
  • Pre-registration of study protocols (e.g., on Open Science Framework) to minimize bias .

Q. How should researchers address potential conflicts between in vitro and in vivo findings?

  • Conduct 3D spheroid or organoid cultures to bridge the gap between monolayer assays and in vivo complexity.
  • Use advanced imaging techniques (e.g., intravital microscopy) to monitor drug effects in real-time within tumor microenvironments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.